molecular formula C22H24ClNO5 B12696333 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (+-)- CAS No. 136540-27-7

5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (+-)-

Cat. No.: B12696333
CAS No.: 136540-27-7
M. Wt: 417.9 g/mol
InChI Key: FHPWNPWTNNFATQ-UHFFFAOYSA-N
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Description

5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)-: is a complex organic compound with the molecular formula C22H24ClNO5 . This compound is known for its unique structure, which includes multiple methoxy groups and a hydrochloride salt form. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- typically involves multiple steps, including the formation of the indenoisoquinoline core and subsequent functionalization with methoxy groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the methoxy groups or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its methoxy groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5H-Indeno(1,2-c)isoquinolin-5-one: A simpler analog without the methoxy groups.

    6,11-Dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-isoquinoline: A related compound with a similar methoxy substitution pattern.

Uniqueness

The uniqueness of 5H-Indeno(1,2-c)isoquinolin-5-one, 6,11-dihydro-6,11-dimethyl-2,3,8,9-tetramethoxy-, hydrochloride, (±)- lies in its combination of the indenoisoquinoline core with multiple methoxy groups and its hydrochloride salt form. This combination imparts distinct chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

136540-27-7

Molecular Formula

C22H24ClNO5

Molecular Weight

417.9 g/mol

IUPAC Name

2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-5-one;hydrochloride

InChI

InChI=1S/C22H23NO5.ClH/c1-11-12-7-16(25-3)18(27-5)9-14(12)21-20(11)13-8-17(26-4)19(28-6)10-15(13)22(24)23(21)2;/h7-11H,1-6H3;1H

InChI Key

FHPWNPWTNNFATQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C(=O)N3C)OC)OC)OC)OC.Cl

Origin of Product

United States

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